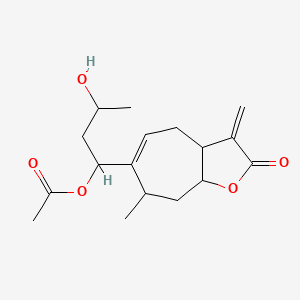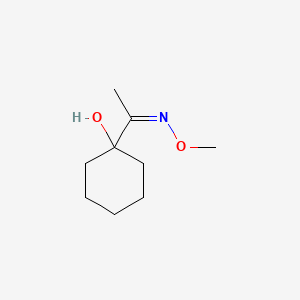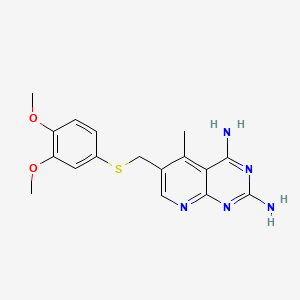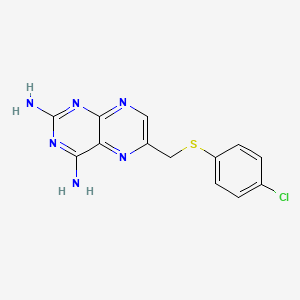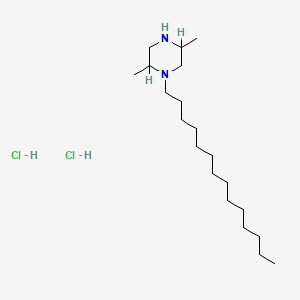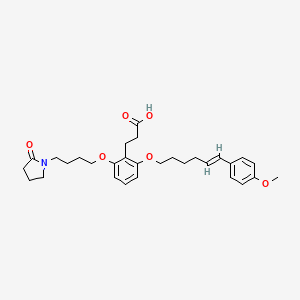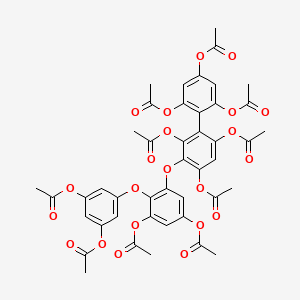
(1,1'-Biphenyl)-2,2',4,4',6,6'-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate is a complex organic compound characterized by its multiple phenoxy and acetyloxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate typically involves multi-step organic reactions. The process begins with the preparation of the biphenyl core, followed by the introduction of hydroxyl groups at specific positions. Subsequent steps involve the acetylation of hydroxyl groups and the attachment of phenoxy groups through etherification reactions. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods enhance the efficiency and scalability of the production process, ensuring consistent quality and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The phenoxy and acetyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or nucleophiles. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products
Aplicaciones Científicas De Investigación
(1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development and delivery systems.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of (1,1’-Biphenyl)-2,2’,4,4’,6,6’-hexol, 3-(3,5-bis(acetyloxy)-2-(3,5-bis(acetyloxy)phenoxy)phenoxy)-, hexaacetate involves its interaction with specific molecular targets and pathways. The compound’s multiple functional groups enable it to bind to various enzymes and receptors, modulating their activity and influencing cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Propiedades
Número CAS |
67083-57-2 |
|---|---|
Fórmula molecular |
C44H38O22 |
Peso molecular |
918.8 g/mol |
Nombre IUPAC |
[3-acetyloxy-5-[2,4-diacetyloxy-6-[2,4,6-triacetyloxy-3-(2,4,6-triacetyloxyphenyl)phenoxy]phenoxy]phenyl] acetate |
InChI |
InChI=1S/C44H38O22/c1-19(45)55-29-11-30(56-20(2)46)13-31(12-29)65-42-37(62-26(8)52)16-33(58-22(4)48)17-38(42)66-43-39(63-27(9)53)18-36(61-25(7)51)41(44(43)64-28(10)54)40-34(59-23(5)49)14-32(57-21(3)47)15-35(40)60-24(6)50/h11-18H,1-10H3 |
Clave InChI |
MKGRUJGANXYXJB-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OC1=CC(=CC(=C1)OC2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC3=C(C=C(C(=C3OC(=O)C)C4=C(C=C(C=C4OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


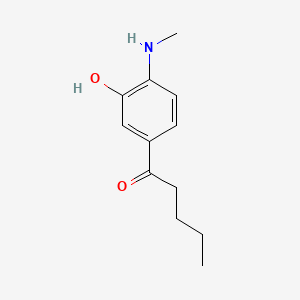
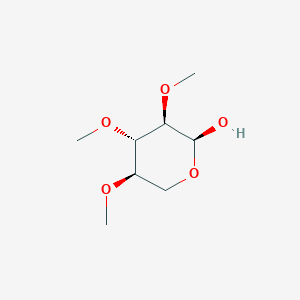
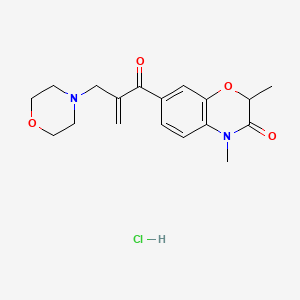


![5-O-(3-hydroxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl) 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B12699987.png)
